
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: is a highly branched hydrocarbon with the molecular formula C12H24 . This compound is part of the alkane family, characterized by its saturated carbon chain and absence of double or triple bonds. Its unique structure, featuring multiple methyl groups and methylene bridges, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of 2,2,7,7-tetramethyloctane with methylene chloride in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as zeolites or alumina-supported platinum are used to facilitate the alkylation reactions. The process is conducted at elevated temperatures and pressures to optimize the reaction rate and product formation .
Chemical Reactions Analysis
Types of Reactions
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the effects of branching on hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use as a solvent or carrier in pharmaceutical formulations.
Mechanism of Action
The mechanism by which Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- exerts its effects is primarily through its hydrophobic interactions. The multiple methyl groups and methylene bridges increase its lipophilicity, allowing it to interact with lipid membranes and hydrophobic environments. This property is particularly useful in applications where non-polar solvents are required .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-tetramethylpentane
- 2,2,5,5-tetramethylhexane
- 2,2,6,6-tetramethylheptane
Uniqueness
Compared to these similar compounds, Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- has a higher degree of branching and a unique arrangement of methylene bridges. This structural uniqueness contributes to its distinct chemical properties, such as higher stability and specific reactivity patterns.
Properties
CAS No. |
90822-63-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
2,2,7,7-tetramethyl-4,5-dimethylideneoctane |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h1-2,9-10H2,3-8H3 |
InChI Key |
DLNQYEAZUMUJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=C)C(=C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



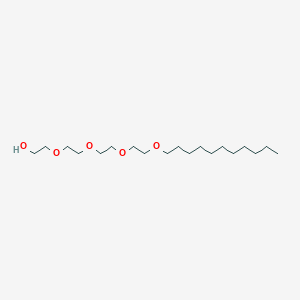
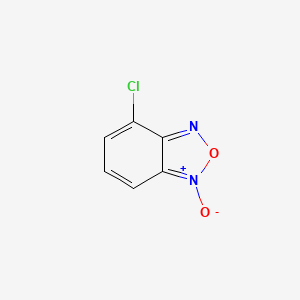
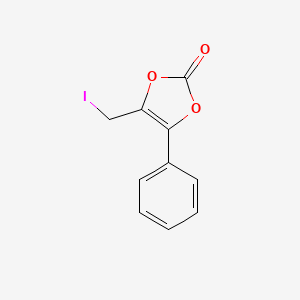
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
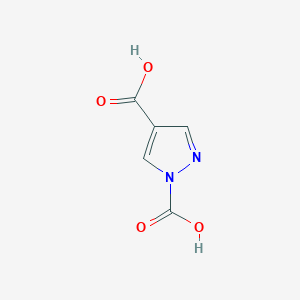
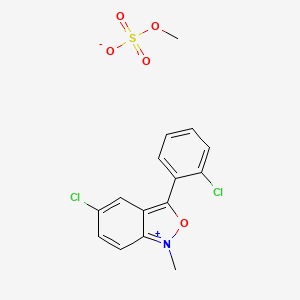
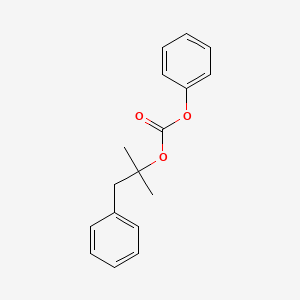
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

